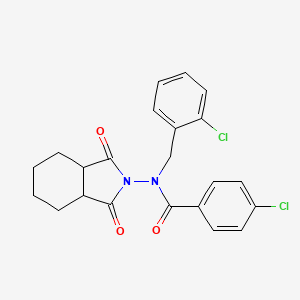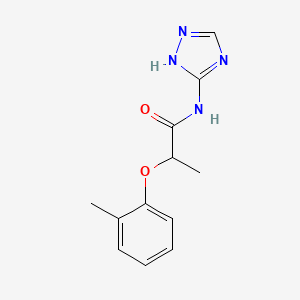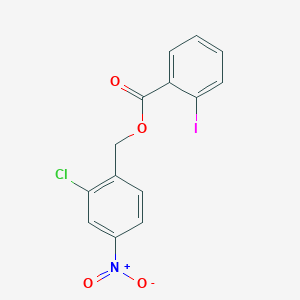![molecular formula C23H29ClN2O5 B4206883 1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4206883.png)
1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and have been studied for various applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic effects and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid typically involves a multi-step process. The initial step often includes the formation of the piperazine ring, followed by the introduction of the benzyl and chlorophenoxybutyl groups. Common reagents used in these reactions include benzyl chloride, 3-chlorophenol, and butyl bromide. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens like chlorine or bromine and nucleophiles like hydroxide or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which play a crucial role in mood regulation and cognitive functions. The compound may also influence other signaling pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Known for its stimulant properties and used in recreational drugs.
1-(3-chlorophenyl)piperazine: Studied for its antidepressant and anxiolytic effects.
1-(3-trifluoromethylphenyl)piperazine: Investigated for its potential use in treating psychiatric disorders.
Uniqueness
1-Benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems and signaling pathways makes it a promising candidate for further research and development.
Properties
IUPAC Name |
1-benzyl-4-[4-(3-chlorophenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O.C2H2O4/c22-20-9-6-10-21(17-20)25-16-5-4-11-23-12-14-24(15-13-23)18-19-7-2-1-3-8-19;3-1(4)2(5)6/h1-3,6-10,17H,4-5,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSOGMGLOHYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC(=CC=C2)Cl)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl 3-({[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4206808.png)
![N-1,3-benzothiazol-2-yl-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4206827.png)

![1-Benzyl-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4206844.png)
![1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4206856.png)
![3-{1-[2-oxo-2-(phenylamino)ethyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4206859.png)
![N-[2-(dimethylamino)ethyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4206863.png)

![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4206876.png)
![N-(4-methylphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B4206878.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4206879.png)
![N-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B4206895.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4206904.png)
